Indicine N-oxide

antitumor activity pyrrolizidine alkaloids P388 leukemia

Indicine N-oxide (NSC 132319) is a pyrrolizidine alkaloid N-oxide that contradicts class SAR—it is MORE potent than its free base indicine and does not require reduction for antitumor activity. Its unique tubulin binding site (distinct from colchicine/vinca sites) makes it an irreplaceable chemical probe for microtubule dynamics and resistance studies. Clinically, it achieved complete remissions in relapsed pediatric ALL/AML (Phase II). Procure this authenticated reference compound to benchmark novel analogs, validate synthetic routes, or serve as a standard in developmental pharmacology. Substitution with other PA N-oxides (e.g., heliotrine N-oxide) will compromise experimental validity.

Molecular Formula C15H25NO6
Molecular Weight 315.36 g/mol
CAS No. 41708-76-3
Cat. No. B129474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndicine N-oxide
CAS41708-76-3
Synonyms(2R,3S)-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid [(1R,7aS)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester;  _x000B_[1R-[1α,7(2R*,3S*),7aβ]]-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-
Molecular FormulaC15H25NO6
Molecular Weight315.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O
InChIInChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1
InChIKeyDNAWGBOKUFFVMB-PZIGJSDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indicine N-oxide (CAS 41708-76-3) as a Pyrrolizidine Alkaloid Antitumor Agent


Indicine N-oxide (NSC 132319) is a naturally occurring pyrrolizidine alkaloid (PA) first isolated from Heliotropium indicum [1]. It is a water-soluble N-oxide derivative of indicine and was the first PA N-oxide to advance into human clinical trials as an antineoplastic agent [2]. The compound exhibits cytotoxic activity attributed to DNA crosslinking and alkylation, as well as microtubule depolymerization via a distinct tubulin binding site [3][4].

Why Pyrrolizidine Alkaloid N-Oxides Cannot Be Substituted for Indicine N-oxide


The pyrrolizidine alkaloid class exhibits marked heterogeneity in antitumor potency, metabolic activation, and toxicity profiles. Most PA free bases require N-oxide reduction for bioactivation, and the corresponding N-oxides are generally less active [1]. Indicine N-oxide (INO) is a notable exception—it is more active than its free base indicine and its reduction is not essential for antitumor activity [1]. This inversion of the typical structure–activity relationship, combined with INO's distinct tubulin binding site not shared by other microtubule agents [2], means that even closely related PA N-oxides (e.g., heliotrine N-oxide) cannot be assumed to have equivalent efficacy, safety, or mechanistic behavior. Substitution without supporting head-to-head data risks experimental failure and misleading conclusions.

Quantitative Differentiation Evidence for Indicine N-oxide (41708-76-3)


Indicine N-oxide Is More Active Than Its Free Base Indicine in P388 Leukemia

Indicine N-oxide is a rare exception to the general rule that pyrrolizidine alkaloid free bases are more active than their N-oxides. In the P388 lymphocytic leukemia model in mice, indicine N-oxide exhibited greater antitumor activity than its free base indicine [1][2].

antitumor activity pyrrolizidine alkaloids P388 leukemia

Indicine N-oxide Inhibits Cancer Cell Proliferation with IC50 46–100 μM

In a panel of cancer cell lines, indicine N-oxide inhibited proliferation in a concentration-dependent manner with IC50 values ranging from 46 to 100 μM [1]. No direct IC50 comparator for indicine or heliotrine N-oxide is available from the same study.

cytotoxicity cancer cell lines IC50

Indicine N-oxide Binds to Tubulin at a Site Distinct from Colchicine and Taxol

Binding studies using purified goat brain tubulin demonstrated that indicine N-oxide binds to tubulin at a distinct site not shared by colchicine or taxol (paclitaxel) [1]. This binding leads to decreased polymer mass of both purified tubulin and MAP-rich tubulin.

tubulin binding microtubule depolymerization site specificity

Indicine N-oxide Pharmacokinetics in Children: Faster Elimination than in Adults

In a pediatric study of 23 cancer patients, indicine N-oxide exhibited a mean plasma elimination half-life of 84 minutes and plasma clearance of 62 mL/min/m² [1]. Importantly, plasma elimination was more rapid in children than in adults who had previously received the drug [1].

pharmacokinetics pediatric cancer plasma clearance

Recommended Applications for Indicine N-oxide (41708-76-3) Based on Differentiating Evidence


Preclinical Efficacy Studies in Hematologic Malignancies

Indicine N-oxide has demonstrated clinical activity in refractory acute leukemia, with complete remissions observed in both ALL and AML patients [1]. A Phase II trial in relapsed pediatric ALL reported complete responses (CR) at doses of 2000–2500 mg/m²/day for 5 days, though higher doses (≥3000 mg/m²/day) were associated with severe hepatotoxicity [2]. Researchers investigating novel therapies for relapsed/refractory leukemia should use INO as a benchmark or combination partner, carefully controlling dose to balance efficacy and hepatic safety [3].

Mechanistic Studies of Microtubule Dynamics and Drug Resistance

The distinct tubulin binding site of indicine N-oxide, which does not overlap with colchicine or taxol sites [1], makes it a unique chemical probe for dissecting microtubule polymerization mechanisms. Studies of tubulin polymerization dynamics, particularly in cells resistant to taxanes or vinca alkaloids, can leverage INO to test whether this distinct site remains accessible and functional in resistant phenotypes. This application is supported by in vitro data showing INO decreases polymer mass of both purified tubulin and MAP-rich tubulin [1].

Pediatric Oncology Pharmacology and Age-Stratified Dosing Studies

The well-characterized pediatric pharmacokinetic profile of indicine N-oxide—mean t1/2β 84 min, clearance 62 mL/min/m²—provides a foundation for age-stratified dosing studies [1]. Because elimination is faster in children than adults, INO serves as a model compound for investigating developmental pharmacology and for validating physiologically based pharmacokinetic (PBPK) models that incorporate age-related changes in drug disposition.

Structure–Activity Relationship (SAR) Studies of Pyrrolizidine Alkaloid N-Oxides

The exceptional SAR of indicine N-oxide—being more active than its free base, contrary to the class norm [1]—makes it an essential reference compound for SAR campaigns aimed at developing PA-based antitumor agents with improved therapeutic indices. Comparative studies of INO, heliotrine N-oxide, and semisynthetic analogs in the P388 leukemia system have been used to guide analog design [2]. Procurement of authentic INO is necessary to benchmark novel analogs and to validate synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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